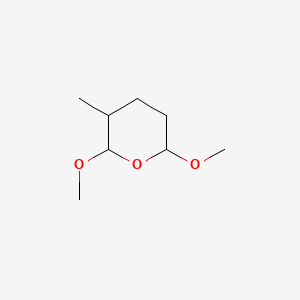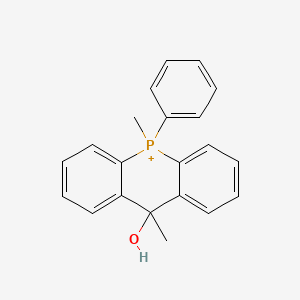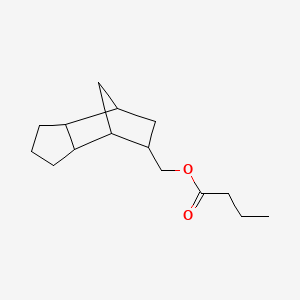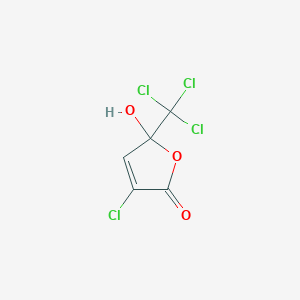
2(5H)-Furanone, 3-chloro-5-hydroxy-5-(trichloromethyl)-
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2(5H)-Furanone, 3-chloro-5-hydroxy-5-(trichloromethyl)- is an organic compound belonging to the furanone family This compound is characterized by a furanone ring with a chlorine atom, a hydroxyl group, and a trichloromethyl group attached to it
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2(5H)-Furanone, 3-chloro-5-hydroxy-5-(trichloromethyl)- typically involves the chlorination of 5-hydroxy-2(5H)-furanone. The reaction is carried out under controlled conditions using chlorine gas or other chlorinating agents. The reaction conditions, such as temperature, solvent, and reaction time, are optimized to achieve high yield and purity of the desired product.
Industrial Production Methods
In industrial settings, the production of 2(5H)-Furanone, 3-chloro-5-hydroxy-5-(trichloromethyl)- is scaled up using continuous flow reactors. This allows for better control over reaction parameters and ensures consistent product quality. The use of advanced purification techniques, such as distillation and crystallization, further enhances the purity of the compound.
Analyse Des Réactions Chimiques
Types of Reactions
2(5H)-Furanone, 3-chloro-5-hydroxy-5-(trichloromethyl)- undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a carbonyl group.
Reduction: The trichloromethyl group can be reduced to a methyl group.
Substitution: The chlorine atom can be substituted with other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.
Substitution: Nucleophiles like amines and thiols can be used for substitution reactions.
Major Products
Oxidation: Formation of 3-chloro-5-oxo-5-(trichloromethyl)-2(5H)-furanone.
Reduction: Formation of 3-chloro-5-hydroxy-5-methyl-2(5H)-furanone.
Substitution: Formation of 3-substituted-5-hydroxy-5-(trichloromethyl)-2(5H)-furanone derivatives.
Applications De Recherche Scientifique
2(5H)-Furanone, 3-chloro-5-hydroxy-5-(trichloromethyl)- has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Studied for its potential antimicrobial and antifungal properties.
Medicine: Investigated for its potential use in drug development, particularly in targeting specific enzymes and receptors.
Industry: Utilized in the production of specialty chemicals and as an intermediate in various chemical processes.
Mécanisme D'action
The mechanism of action of 2(5H)-Furanone, 3-chloro-5-hydroxy-5-(trichloromethyl)- involves its interaction with specific molecular targets. The compound can inhibit the activity of certain enzymes by binding to their active sites. Additionally, it can disrupt cellular processes by interacting with key proteins and pathways, leading to its observed biological effects.
Comparaison Avec Des Composés Similaires
Similar Compounds
- 2(5H)-Furanone, 3-chloro-5-hydroxy-5-methyl-
- 2(5H)-Furanone, 3-chloro-5-oxo-5-(trichloromethyl)-
- 2(5H)-Furanone, 3-bromo-5-hydroxy-5-(trichloromethyl)-
Uniqueness
2(5H)-Furanone, 3-chloro-5-hydroxy-5-(trichloromethyl)- is unique due to the presence of both a hydroxyl group and a trichloromethyl group on the furanone ring. This combination of functional groups imparts distinct chemical properties and reactivity, making it valuable for various applications in research and industry.
Propriétés
Numéro CAS |
154180-06-0 |
|---|---|
Formule moléculaire |
C5H2Cl4O3 |
Poids moléculaire |
251.9 g/mol |
Nom IUPAC |
3-chloro-5-hydroxy-5-(trichloromethyl)furan-2-one |
InChI |
InChI=1S/C5H2Cl4O3/c6-2-1-4(11,5(7,8)9)12-3(2)10/h1,11H |
Clé InChI |
PGMYOMBEABLCCK-UHFFFAOYSA-N |
SMILES canonique |
C1=C(C(=O)OC1(C(Cl)(Cl)Cl)O)Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![2-[[(Propylamino)carbonyl]oxy]ethyl acrylate](/img/structure/B12669497.png)

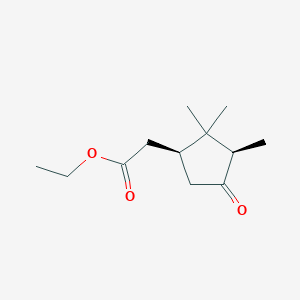

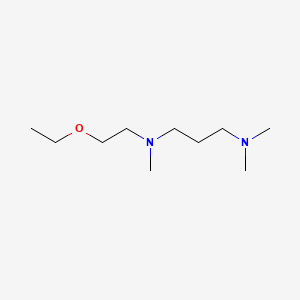
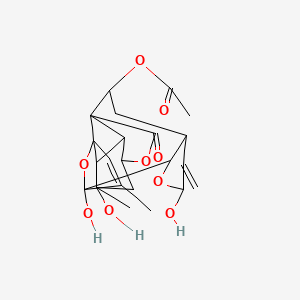

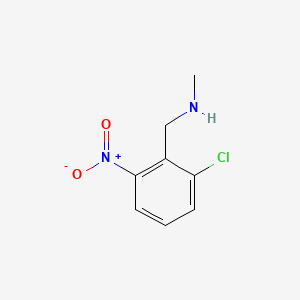
![2-Methoxy-1,3,3-trimethylbicyclo[2.2.1]heptane](/img/structure/B12669556.png)

